molecular formula C16H13NO4 B2462672 1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone CAS No. 677749-47-2

1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone

Cat. No.: B2462672
CAS No.: 677749-47-2
M. Wt: 283.283
InChI Key: YQXZAYRBFVHRKT-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone is a synthetic organic compound that features a benzodioxole moiety linked to a pyridinone structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Attachment to Pyridinone: The benzodioxole intermediate can be coupled with a pyridinone precursor through a series of reactions, such as alkylation or acylation.

    Introduction of the Propynyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The propynyl group can be reduced to an alkene or alkane.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2(1H)-pyridinone: Lacks the propynyl group.

    1-(1,3-benzodioxol-5-ylmethyl)-3-(2-propynyl)-2(1H)-pyridinone: Lacks the hydroxyl group.

    1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-ethyl-2(1H)-pyridinone: Has an ethyl group instead of a propynyl group.

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(2-propynyl)-2(1H)-pyridinone is unique due to the presence of both the hydroxyl and propynyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-prop-2-ynylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-2-3-12-13(18)6-7-17(16(12)19)9-11-4-5-14-15(8-11)21-10-20-14/h1,4-8,18H,3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXZAYRBFVHRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=CN(C1=O)CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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